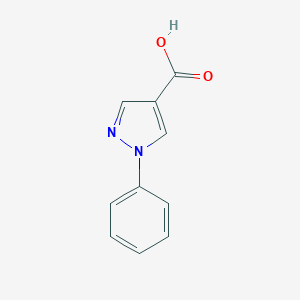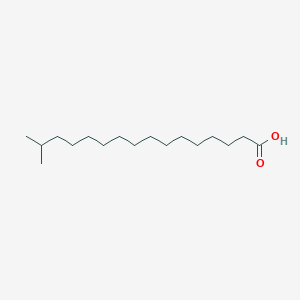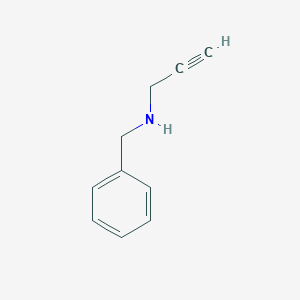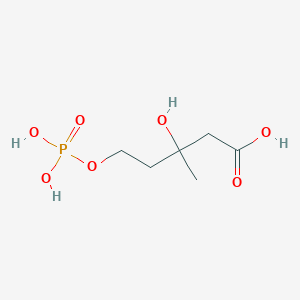
2-Cloro-nicotinato de etilo
Descripción general
Descripción
Ethyl 2-chloronicotinate is a chemical compound with the molecular formula C8H8ClNO2. It is an ester derivative of 2-chloronicotinic acid and is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound appears as a light yellow to light orange liquid and is used as an intermediate in the synthesis of various chemical products .
Aplicaciones Científicas De Investigación
Ethyl 2-chloronicotinate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Agriculture: It is used in the synthesis of agrochemicals such as herbicides and insecticides.
Material Science: It is used in the development of novel materials with specific properties.
Mecanismo De Acción
Target of Action
Ethyl 2-chloronicotinate is a biochemical reagent
Biochemical Pathways
It is known that it can be used as a biological material or organic compound for life science related research , which suggests that it may be involved in various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 2-chloronicotinate, it is recommended to keep it in a dark place, sealed in dry, and at room temperature . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-chloronicotinate can be synthesized through the esterification of 2-chloronicotinic acid. One common method involves the reaction of 2-chloronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Another method involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride in benzene under reflux. The resulting acid chloride is then reacted with ethanol to form ethyl 2-chloronicotinate .
Industrial Production Methods
In industrial settings, the production of ethyl 2-chloronicotinate typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 2-chloronicotinic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinates.
Hydrolysis: Formation of 2-chloronicotinic acid.
Reduction: Formation of 2-chloronicotinic alcohol.
Comparación Con Compuestos Similares
Ethyl 2-chloronicotinate can be compared with other similar compounds such as:
Methyl 2-chloronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl nicotinate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloronicotinic acid: The parent acid form, which is more acidic and less lipophilic compared to the ester form.
Ethyl 2-chloronicotinate is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industrial settings .
Propiedades
IUPAC Name |
ethyl 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIMPBYTPPRBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383842 | |
| Record name | ethyl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-94-4 | |
| Record name | Ethyl chloronicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ethyl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL-2-CHLORONICOTINATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CHLORONICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4MMV3FW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common synthetic route for Ethyl 2-chloronicotinate?
A: Ethyl 2-chloronicotinate can be synthesized from readily available starting materials. One method involves the reaction of 3-Dimethylamino -acrolein and Ethylcyanoacetate to form 2,4-pentadienoicacid-2-cyano-5- dimethylaminoethylester. Subsequent cyclization of this intermediate using hydrogen chloride gas yields Ethyl 2-chloronicotinate. This can then be further hydrolyzed to obtain 2-chloronicotinicacid [].
Q2: Are there alternative synthetic approaches to Ethyl 2-chloronicotinate?
A: Yes, another method utilizes ethyl 2-chloronicotinate as a starting material. Reacting this compound with sodium ethoxycarbonylmethoxide leads to the formation of a β-keto ester, while reaction with 1-ethoxycarbonyl-1-ethoxide yields a ketone []. These intermediates can be further modified to generate a variety of substituted furo[2,3-b]pyridines, showcasing the versatility of Ethyl 2-chloronicotinate as a building block.
Q3: What are the potential applications of Ethyl 2-chloronicotinate?
A: Research suggests Ethyl 2-chloronicotinate shows promise as a component in insecticides. It has been identified as a potential attractant for thrips when incorporated into insecticide formulations []. This suggests its potential utility in pest control applications.
Q4: What are the advantages of the described synthetic route for Ethyl 2-chloronicotinate?
A: One of the key advantages of the synthetic method utilizing 3-Dimethylamino -acrolein and Ethylcyanoacetate is its simplicity. The reaction proceeds with relatively few steps and boasts a high yield, reaching up to 91.84% []. This efficiency makes it an attractive option for potential industrial-scale production. Additionally, the use of dimethylethane as a solvent during the cyclization step prevents unwanted polymerization of the intermediate, further contributing to the overall efficiency of the process [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)



